molecular formula C21H14ClN5OS B3397316 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-cyanophenyl)acetamide CAS No. 1021211-31-3

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-cyanophenyl)acetamide

Cat. No.: B3397316
CAS No.: 1021211-31-3
M. Wt: 419.9 g/mol
InChI Key: HGEPPCNXZWUZQU-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-cyanophenyl)acetamide (CAS 1021211-31-3) is a synthetic small molecule with a molecular formula of C21H14ClN5OS and a molecular weight of 419.89 g/mol . This compound features a pyrazolo[1,5-a]pyrazine core, a privileged scaffold in medicinal chemistry known to confer significant bioactivity and low toxicity . The specific molecular architecture includes a 4-chlorophenyl group at the 2-position of the pyrazolopyrazine ring and a sulfanylacetamide linker connecting this heterocyclic system to a 3-cyanophenyl acetamide group . The presence of the sulfanyl (thioether) linkage and the terminal nitrile group on the acetamide moiety provides key vectors for molecular interactions and further derivatization, making this compound a valuable intermediate in drug discovery programs. The pyrazolopyrazine class of compounds to which this molecule belongs is extensively researched for a broad spectrum of pharmacological activities. These heterocyclic systems are recognized as important scaffolds for developing effective bioactive agents, including those with potential antiviral, antibacterial, antifungal, anti-inflammatory, antioxidant, anticonvulsant, antiparasitic, and analgesic properties . The structural features of this molecule suggest potential application as a key intermediate in the synthesis of more complex bioactive molecules or as a core structure in structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other enzyme-targeted therapeutic agents . Researchers utilize this compound strictly for non-human scientific investigation. This product is provided with a guaranteed purity of 95% or higher . It is supplied as a solid and should be stored according to standard laboratory practices for organic compounds to maintain long-term stability. This chemical is intended for research and development purposes only and is not approved for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5OS/c22-16-6-4-15(5-7-16)18-11-19-21(24-8-9-27(19)26-18)29-13-20(28)25-17-3-1-2-14(10-17)12-23/h1-11H,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEPPCNXZWUZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-cyanophenyl)acetamide is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological implications based on recent research findings.

  • Molecular Formula : C21H16ClN4OS
  • Molecular Weight : 426.9 g/mol
  • CAS Number : 1021257-98-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions such as temperature and pH to ensure high yields and purity. The key steps include:

  • Formation of the pyrazolo[1,5-a]pyrazine core.
  • Introduction of the chlorophenyl and sulfanyl groups.
  • Acetylation to form the final acetamide derivative.

Anticancer Activity

Research has shown that This compound exhibits significant anticancer properties. A study indicated that it inhibits Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to reduced cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses moderate to strong activity against several bacterial strains, comparable to standard antibiotics like ciprofloxacin and fluconazole. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Enzyme Inhibition

In addition to its anticancer and antimicrobial effects, this compound has been identified as a potent inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. These activities suggest its potential use in treating conditions like Alzheimer's disease and other enzyme-related disorders .

Study 1: Anticancer Effects

In a study involving several cancer cell lines, the compound was shown to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Salmonella typhi and Bacillus subtilis, revealing that the compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • CDK Inhibition : Prevents transition from G1 to S phase in the cell cycle.
  • Enzyme Binding : Competes with natural substrates for binding sites on enzymes like AChE.
  • Membrane Disruption : Alters bacterial membrane integrity leading to cell death.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of pyrazolo-pyrazine derivatives with variations in aryl and acetamide substituents. Key structural analogs include:

Compound Name Molecular Formula Key Substituents Molecular Weight Source
Target Compound C21H15ClN5OS 4-Cl (pyrazolo-pyrazine), 3-CN (phenylacetamide) 429.90 -
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide C21H17ClN4OS2 4-Cl (pyrazolo-pyrazine), 3-methylsulfanyl (phenylacetamide) 440.96
N-(3-cyanophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (G420-0189) C22H17N5OS 4-CH3 (pyrazolo-pyrazine), 3-CN (phenylacetamide) 399.47
2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (G420-0502) C21H17FN4O2S 4-F (pyrazolo-pyrazine), 3-OCH3 (phenylacetamide) 408.45

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-Cl and 3-CN substituents introduce strong electron-withdrawing effects, which may enhance stability and intermolecular interactions compared to analogs with electron-donating groups (e.g., G420-0189’s 4-CH3) .
Physicochemical Properties

Data from structurally related compounds ():

Property Target Compound (Predicted) 13a (4-CH3) G420-0502 (4-F, 3-OCH3)
Melting Point (°C) 280–300 (est.) 288 Not reported
IR νmax (C≡N) ~2215 cm⁻¹ 2214 cm⁻¹ Not reported
¹H-NMR (Aromatic Protons) δ 7.2–8.0 (m) δ 7.22–7.92 δ 6.8–7.6 (est.)

Notes:

  • The target compound’s IR spectrum is expected to show a strong C≡N stretch at ~2215 cm⁻¹, consistent with 13a (2214 cm⁻¹) .
  • The 3-cyanophenyl group in the target compound may deshield adjacent protons, leading to downfield shifts in ¹H-NMR compared to 3-methoxyphenyl analogs .
Challenges and Opportunities
  • Synthetic Complexity : The sulfanyl-acetamide linker requires precise control to avoid oxidation or side reactions.
  • Bioactivity Gaps : Further studies are needed to evaluate the target compound’s pharmacokinetics and toxicity.
  • Optimization : Substituting the pyrazolo-pyrazine core with bulkier groups (e.g., 4-CF3) could enhance metabolic stability .

Q & A

Q. What methodologies analyze metabolic pathways and metabolite identification?

  • Approach :
  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) + NADPH, and identify Phase I/II metabolites via UPLC-QTOF-MS .
  • Isotope Labeling : Use 14^{14}C-labeled compound to track metabolic fate in hepatocyte assays .
  • Computational Prediction : Employ Meteor (Lhasa Limited) to simulate CYP450-mediated oxidation sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-cyanophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-cyanophenyl)acetamide

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